N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine
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Overview
Description
N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine: is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a butane backbone through dihydroxylamine linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1,4-dibromobutane.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with 1,4-dibromobutane in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield the final product, N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced further to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with biomolecules.
Medicine:
Drug Development: The compound’s structure allows it to be a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
- N,N’-[1,4-Bis(4-hydroxyphenyl)butane-1,4-diylidene]dihydroxylamine
- N,N’-[1,4-Bis(4-chlorophenyl)butane-1,4-diylidene]dihydroxylamine
Comparison:
- N,N’-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules.
- N,N’-[1,4-Bis(4-hydroxyphenyl)butane-1,4-diylidene]dihydroxylamine has hydroxyl groups instead of methoxy groups, which can affect its solubility and reactivity.
- N,N’-[1,4-Bis(4-chlorophenyl)butane-1,4-diylidene]dihydroxylamine contains chlorine atoms, which can enhance its reactivity in substitution reactions.
Properties
CAS No. |
183719-19-9 |
---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[4-hydroxyimino-1,4-bis(4-methoxyphenyl)butylidene]hydroxylamine |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-7-3-13(4-8-15)17(19-21)11-12-18(20-22)14-5-9-16(24-2)10-6-14/h3-10,21-22H,11-12H2,1-2H3 |
InChI Key |
QLVWGYSFROFSDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NO)CCC(=NO)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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